molecular formula C17H23N3O B11595552 8-ethyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-ethyl-3,3-dimethyl-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11595552
M. Wt: 285.4 g/mol
InChI Key: JTFRLMISPSZMHQ-UHFFFAOYSA-N
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Description

8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that features a pyrrolidine ring, a pyrano[3,4-c]pyridine core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach starts with the construction of the pyrano[3,4-c]pyridine core, followed by the introduction of the pyrrolidine ring and the carbonitrile group. Key steps may include:

    Cyclization Reactions: Formation of the pyrano[3,4-c]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyrrolidine ring via nucleophilic substitution.

    Nitrile Formation: Conversion of a suitable functional group to a carbonitrile group using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: Used in studies to understand its interactions with various biological targets.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones.

    Pyrano[3,4-c]pyridine Derivatives: Compounds with a similar core structure, used in various biological applications.

Uniqueness

8-ETHYL-3,3-DIMETHYL-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

8-ethyl-3,3-dimethyl-6-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C17H23N3O/c1-4-15-14-11-21-17(2,3)9-12(14)13(10-18)16(19-15)20-7-5-6-8-20/h4-9,11H2,1-3H3

InChI Key

JTFRLMISPSZMHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCC3

Origin of Product

United States

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